molecular formula C10H19ClN2O3 B6279050 tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate CAS No. 253176-32-8

tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate

Cat. No. B6279050
CAS RN: 253176-32-8
M. Wt: 250.7
InChI Key:
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Description

This compound is a protected amine . It is also known as carbaryl and is a systemic insecticide available in the market under trade names such as Sevin, Larvin, and Carbafur.


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, tert-butyl N,N-diallylcarbamate undergoes ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves . Another synthesis method involves heating a mixture of diethanolamine and benzyl chloride to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, reacting with liquid ammonia for 2.5-3.5 hours, cooling to 23-28°C, adding di-tert-butyl dicarbonate, stirring for 0.5-1 hour, and deprotecting the benzyl group with hydrogen gas to obtain the product .


Molecular Structure Analysis

The molecular formula of the compound is C10H19ClN2O3. The InChI code is 1S/C10H19ClN2O3/c1-10(2,3)16-9(15)13(5)7-6-12(4)8(11)14/h6-7H2,1-5H3.


Chemical Reactions Analysis

The compound is involved in ring-closing metathesis (RCM) reactions when in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.73 . The InChI code is 1S/C10H19ClN2O3/c1-10(2,3)16-9(15)13(5)7-6-12(4)8(11)14/h6-7H2,1-5H3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 2-chloro-N-(methylcarbamoyl)ethylamine in the presence of a base.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "2-chloro-N-(methylcarbamoyl)ethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Slowly add 2-chloro-N-(methylcarbamoyl)ethylamine to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

253176-32-8

Molecular Formula

C10H19ClN2O3

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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